molecular formula C8H4Cl2N2 B3359256 6,7-Dichlorophthalazine CAS No. 847946-04-7

6,7-Dichlorophthalazine

Cat. No.: B3359256
CAS No.: 847946-04-7
M. Wt: 199.03 g/mol
InChI Key: JBSFMTCMSMMUTB-UHFFFAOYSA-N
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Description

6,7-Dichlorophthalazine is a chemical compound characterized by the presence of two chlorine atoms attached to a phthalazine ring structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C8H4Cl2N2, and it has a molecular weight of 199.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dichlorophthalazine can be synthesized through the halogenation of phthalazine derivatives. One common method involves the reaction of 1,4-dioxophthalazine with phosphorus pentachloride in a sealed reaction vessel. The reaction is carried out at a temperature range of 140-150°C for several hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale halogenation processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization and filtration to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichlorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed:

Scientific Research Applications

6,7-Dichlorophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichlorophthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    1,4-Dichlorophthalazine: Another dichlorinated phthalazine derivative with similar chemical properties.

    1,4-Dibromophthalazine: A brominated analog with different reactivity and applications.

Uniqueness: 6,7-Dichlorophthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

6,7-dichlorophthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSFMTCMSMMUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=CC(=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610943
Record name 6,7-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847946-04-7
Record name 6,7-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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